molecular formula C5H3BrO2S B029826 5-Bromothiophene-2-carboxylic acid CAS No. 7311-63-9

5-Bromothiophene-2-carboxylic acid

Cat. No. B029826
CAS RN: 7311-63-9
M. Wt: 207.05 g/mol
InChI Key: COWZPSUDTMGBAT-UHFFFAOYSA-N
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Patent
US08871903B2

Procedure details

THF (50 mL) was added via cannula to a flame-dried 100 mL Schlenk flask. 2,5-dibromothiophene (10 mmol, 2.42 g) was added via syringe. Reaction vessel was cooled to −78° C. and n-butyllithium (1.61M solution in hexanes, 11 mmol, 6.8 mL) was added dropwise over 5 minutes. The solution was allowed to stir at −78° C. for 1 hr. Dry ice (approx. 50 g) was added to the reaction mixture, and was allowed to stir and return to room temperature for 18 hrs. under nitrogen. The light gray suspension was filtered and the white solid was stirred in 2M HCl for 1 hr. The suspension was filtered to yield a white solid (5.7 mmol, 1.2 g, 57%). 1H NMR (400 MHz, CDCl3) δ: 11.45 (br s, 1H), 7.64 (d, 1H, J=4.0 Hz), 7.11 (dd, 1H, J=4.0 Hz).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
57%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4](Br)=[CH:5][CH:6]=1.C([Li])CCC.[C:13](=[O:15])=[O:14]>C1COCC1>[Br:1][C:2]1[S:3][C:4]([C:13]([OH:15])=[O:14])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
BrC=1SC(=CC1)Br
Step Two
Name
Quantity
6.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at −78° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction vessel
STIRRING
Type
STIRRING
Details
to stir
WAIT
Type
WAIT
Details
return to room temperature for 18 hrs
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The light gray suspension was filtered
STIRRING
Type
STIRRING
Details
the white solid was stirred in 2M HCl for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.7 mmol
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.